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Compound of Interest

Compound Name: (S,S)-TAK-418

Cat. No.: B8349083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the epigenetic modifications induced by

(S,S)-TAK-418, a novel, brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1).

The following sections detail the mechanism of action, summarize key quantitative data from

preclinical and clinical studies, outline experimental methodologies, and visualize the core

signaling pathways and experimental workflows.

Core Mechanism of Action
(S,S)-TAK-418 is a selective, orally active small molecule that functions as an irreversible

inhibitor of the LSD1 enzyme (also known as KDM1A)[1][2]. LSD1 is a flavin adenine

dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-

methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By

targeting the catalytic FAD in the LSD1 active site, TAK-418 inhibits its demethylase activity[3].

The primary epigenetic consequence of LSD1 inhibition by TAK-418 is an increase in the

methylation levels of H3K4 and H3K9[1][4]. This modulation of histone methylation "unlocks"

aberrant epigenetic machinery, leading to the normalization of dysregulated gene expression

observed in certain neurodevelopmental disorders[1][4]. Preclinical studies have demonstrated

that TAK-418 can rescue H3K4 histone modification defects and normalize adult neurogenesis

in mouse models of Kabuki syndrome[3]. Furthermore, it has been shown to ameliorate autism-

like symptoms in rodent models by normalizing aberrant gene expression and DNA

methylation[4][5]. The therapeutic potential of TAK-418 lies in its ability to act as a "master key"
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to restore homeostatic regulation of global gene expression rather than targeting specific genes

or pathways[5][6][7].

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, preclinical, and

clinical studies of (S,S)-TAK-418.

Table 1: In Vitro Enzyme Inhibition

Parameter Value Reference

IC50 for LSD1 Inhibition 2.9 nM [1][4]

kinact/KI 3.8 × 105 ± 3.8 × 104 M-1s-1 [4]

Table 2: Preclinical Pharmacokinetics in Rodents

Species Dose Key Findings Reference

Mouse
1 or 3 mg/kg (single

administration)

Increased H3K4me2

levels at the Ucp2

gene in the brain.

[1][4]

Rodents Not specified

Good pharmacokinetic

profile and inhibition of

LSD1 enzyme activity

in the brain without

hematological toxicity.

[1][4]

Table 3: Phase 1 Clinical Pharmacokinetics in Healthy Volunteers
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Study Design Dose Range Key Findings Reference

Single Rising Dose

(SRD)
5-60 mg; 120-160 mg

Nearly linear

pharmacokinetic

profile, rapid

absorption, short

terminal half-life.

[8]

Multiple Rising Dose

(MRD)

20-160 mg (once daily

for 10 days)

No obvious

accumulation.

Administration with

food delayed peak

plasma

concentrations, but

overall exposure was

unaffected. Rapidly

crossed the blood-

brain barrier.

[3][8]

Table 4: Preclinical Pharmacodynamic Effects on Histone Methylation
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Model Treatment Target Gene
Histone
Mark

Outcome Reference

Primary

Cultured Rat

Neurons

TAK-418 Ucp2
H3K4me1/2/3

, H3K9me2

Increased

methylation

levels and

induced Ucp2

mRNA

expression.

[1][4]

Primary

Cultured Rat

Neurons

TAK-418 Bdnf H3K4me1/2/3

Increased

methylation

levels.

[1][4]

Kmt2d+/

βGeo Mice
TAK-418 Not specified H3K4

Rescued

histone

modification

defects.

[3]

Signaling Pathways and Experimental Workflows
Signaling Pathway of TAK-418 Action
The following diagram illustrates the direct signaling pathway from TAK-418 administration to

the normalization of gene expression.
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Mechanism of TAK-418 action on epigenetic regulation.
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Preclinical Experimental Workflow
The diagram below outlines a typical experimental workflow for the preclinical evaluation of

TAK-418.
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Preclinical evaluation workflow for (S,S)-TAK-418.

Detailed Experimental Protocols
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LSD1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of (S,S)-TAK-418 against the LSD1 enzyme.

Methodology:

Recombinant human LSD1/CoRest complex is incubated with a biotinylated histone H3

peptide substrate.

(S,S)-TAK-418 is added at various concentrations.

The reaction is initiated by the addition of the cofactor FAD.

The demethylation reaction is allowed to proceed for a specified time at room temperature.

The reaction is stopped, and the level of the demethylated product is detected using a

specific antibody and a fluorescence-based reader.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

To determine the mode of inhibition (e.g., irreversible), time-dependent inhibition assays

(kinact/KI) are performed by pre-incubating the enzyme with the inhibitor for varying

durations before adding the substrate.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genome-wide landscape of specific histone modifications following

TAK-418 treatment.

Methodology:

Brain tissue from vehicle- or TAK-418-treated animals is collected and cross-linked with

formaldehyde to fix protein-DNA interactions.

The chromatin is sheared into small fragments by sonication.
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An antibody specific to the histone modification of interest (e.g., H3K4me2) is used to

immunoprecipitate the chromatin fragments.

The cross-links are reversed, and the DNA is purified.

The purified DNA is prepared for high-throughput sequencing, including library preparation

(end-repair, A-tailing, and adapter ligation).

The DNA libraries are sequenced, and the resulting reads are aligned to the reference

genome.

Peak calling algorithms are used to identify regions of the genome enriched for the histone

modification.

Differential binding analysis is performed to compare the enrichment between vehicle- and

TAK-418-treated groups.

Reduced Representation Bisulfite Sequencing (RRBS)
Objective: To assess changes in DNA methylation patterns at CpG-rich regions of the

genome.

Methodology:

Genomic DNA is extracted from the brain tissue of vehicle- or TAK-418-treated animals.

The DNA is digested with a methylation-insensitive restriction enzyme (e.g., MspI) that

cuts at CpG sites.

The resulting fragments are size-selected to enrich for CpG-rich regions.

The selected DNA fragments are subjected to bisulfite conversion, which converts

unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

The converted DNA is amplified and sequenced.

The sequencing reads are aligned to the reference genome, and the methylation status of

individual CpG sites is determined by comparing the sequence to the original genome.
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Differentially methylated regions (DMRs) between the treatment groups are identified.

This technical guide provides a foundational understanding of the epigenetic modifications

induced by (S,S)-TAK-418. The presented data and methodologies underscore its potential as

a therapeutic agent for neurodevelopmental disorders through the novel mechanism of

epigenetic normalization. Further research and clinical development will continue to elucidate

the full therapeutic utility of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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